molecular formula C10H9NO2 B1352953 1,7-dimethyl-1H-indole-2,3-dione CAS No. 91790-39-5

1,7-dimethyl-1H-indole-2,3-dione

Cat. No. B1352953
CAS RN: 91790-39-5
M. Wt: 175.18 g/mol
InChI Key: UVIBNQOZLYICJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,7-dimethyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9NO2. It is a derivative of indole, a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, has been a topic of interest in recent research. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1H-indole-2,3-dione derivatives have been utilized in the synthesis of novel bis-spiro compounds, showcasing the compound's utility in constructing complex molecular architectures with potential pharmacological activities. For example, Jain et al. (2006) reported the synthesis of novel bis-Spiro[indole-pyrazolinyl-thiazolidine]-2,4′-diones from 1H-indol-2,3-diones, highlighting the compound's role in synthesizing biologically active heterocycles (Jain et al., 2006).

Antimicrobial Applications

Compounds synthesized from 1H-indole-2,3-dione have been evaluated for their antimicrobial properties. Ramadan et al. (2019) synthesized novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol from 1H-indole-2,3-dione derivatives, which exhibited moderate inhibitory activity against Candida albicans, highlighting the potential antimicrobial applications of these compounds (Ramadan et al., 2019).

Metal Ion Sensing

The functional groups present in 1H-indole-2,3-dione derivatives make them suitable candidates for metal ion sensing. Fahmi et al. (2019) demonstrated the high sensing capability of 1H-indole-2,3-dione derivatives towards Fe3+ ions, indicating their potential application as selective optical chemosensors (Fahmi et al., 2019).

Corrosion Inhibition

The application of 1H-indole-2,3-dione derivatives in corrosion inhibition has been explored, with compounds displaying promising results in protecting metals against corrosion. Miao (2014) discussed the structure, anticorrosion, and antibacterial evaluation of 1-(morpholinomethyl)indoline-2,3-dione, suggesting its effectiveness as a corrosion inhibitor (Miao, 2014).

properties

IUPAC Name

1,7-dimethylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)11(2)10(13)9(7)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIBNQOZLYICJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406065
Record name 1,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91790-39-5
Record name 1,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.